molecular formula C25H29N5O3S B453926 ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-80-6

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453926
CAS No.: 494219-80-6
M. Wt: 479.6g/mol
InChI Key: GFHGOVBFVRPIAC-DEDYPNTBSA-N
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Description

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation, alkylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction parameters, purification processes, and quality assurance to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and properties.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.

    Carboxylate Esters: Esters with similar functional groups.

Uniqueness

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-7-29-16(4)18(14-26-29)13-20-23(31)30-22(17-9-11-19(12-10-17)28(5)6)21(24(32)33-8-2)15(3)27-25(30)34-20/h9-14,22H,7-8H2,1-6H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGOVBFVRPIAC-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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